molecular formula C8H7FN2 B1501199 6-fluoro-2-methyl-2H-indazole CAS No. 348-39-0

6-fluoro-2-methyl-2H-indazole

Cat. No. B1501199
CAS RN: 348-39-0
M. Wt: 150.15 g/mol
InChI Key: SXYYLXWNRUQNQZ-UHFFFAOYSA-N
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Description

6-fluoro-2-methyl-2H-indazole is a chemical compound with the molecular formula C8H7FN2 . It is a type of indazole, which is a heterocyclic compound. Indazoles are important in medicinal chemistry and are found in many bioactive compounds .


Synthesis Analysis

The synthesis of 2H-indazoles, including 6-fluoro-2-methyl-2H-indazole, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 6-fluoro-2-methyl-2H-indazole consists of a two-ring system with one nitrogen atom in each ring . The presence of the fluorine atom at the 6th position and a methyl group at the 2nd position distinguishes this compound from other indazoles.


Chemical Reactions Analysis

2H-indazoles, including 6-fluoro-2-methyl-2H-indazole, can undergo various chemical reactions. These include C–H functionalization reactions, which can increase the complexity and diversity of 2H-indazole derivatives . The use of N-fluorobenzenesulfonimide (NFSI) enables an efficient, simple, and metal-free fluorination of 2H-indazoles in water under ambient air .


Physical And Chemical Properties Analysis

The molecular weight of 6-fluoro-2-methyl-2H-indazole is 150.15 . Other physical and chemical properties specific to this compound were not found in the retrieved data.

Scientific Research Applications

Pharmacological Properties and Radiotracer Development

  • Fluorinated analogs of selective α2-adrenoceptor agonists, including 6-fluoro-2-methyl-2H-indazole derivatives, have been synthesized and evaluated for their binding affinity and selectivity towards α2-ARs and I1 imidazoline binding sites. The introduction of fluorine into the indazole ring influences the pharmacological properties, with certain fluorinated derivatives showing potential as lead compounds for the development of radiotracers for PET imaging of brain α2-ARs (Wasilewska et al., 2014).

Synthesis Methods

  • Research has developed new synthesis methods for indazoles, including those involving the condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. These methods provide practical approaches for the synthesis of indazoles, which are crucial intermediates in the production of various pharmacologically active compounds (Lukin et al., 2006).

Fluorophore Development for Bioimaging

  • The development of fluorophores via oxidative C-H/C-H cross-coupling of electron-deficient 2H-indazoles with electron-rich heteroarenes has been explored. Such fluorophores, named Indazo-Fluors, demonstrate tunable emissions and are promising for bioimaging applications, including the specific imaging of mitochondria in living cells with enhanced photostability and low cytotoxicity (Cheng et al., 2016).

Anticancer Activity

  • A series of 6-substituted amino-1H-indazole derivatives have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. Some compounds showed significant growth inhibitory activity, highlighting the potential of 6-fluoro-2-methyl-2H-indazole derivatives as candidates for developing novel anticancer agents (Hoang et al., 2022).

Fluorescent Probes and Sensing Applications

  • Research into the synthesis of fluorescent indazoles via palladium-catalyzed benzannulation of pyrazoles with alkynes has led to the development of new fluorophores. These compounds offer potential for various applications, including as sensors for biological and environmental analyses (Kim et al., 2017).

Safety and Hazards

While specific safety and hazard data for 6-fluoro-2-methyl-2H-indazole was not found, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indazole-containing compounds, including 6-fluoro-2-methyl-2H-indazole, continue to be of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new synthetic approaches to these compounds, as well as exploring their potential applications in treating various diseases .

properties

IUPAC Name

6-fluoro-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYYLXWNRUQNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672065
Record name 6-Fluoro-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

348-39-0
Record name 6-Fluoro-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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